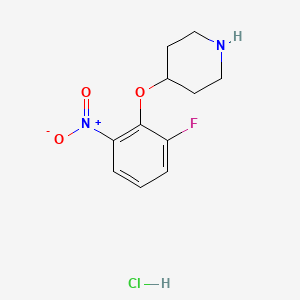

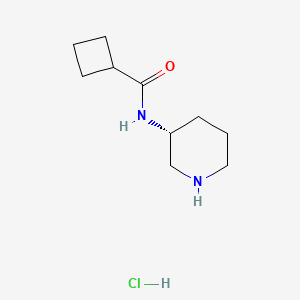

![molecular formula C13H20N2O B3027449 2-[(1-Methylpiperidin-4-yl)methoxy]aniline CAS No. 1286275-43-1](/img/structure/B3027449.png)

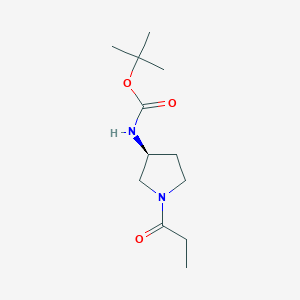

2-[(1-Methylpiperidin-4-yl)methoxy]aniline

Overview

Description

“2-[(1-Methylpiperidin-4-yl)methoxy]aniline” is a chemical compound with the molecular formula C13H20N2O . It is used as an intermediate in the synthesis of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 236.31 . It is a liquid at room temperature and should be stored in a refrigerator . More detailed physical and chemical properties might be found in specialized chemical databases.Scientific Research Applications

Inhibition of Src Kinase Activity

2-[(1-Methylpiperidin-4-yl)methoxy]aniline derivatives have been studied for their potent inhibition of Src kinase activity, a key player in cancer development and progression. These compounds show promise in inhibiting Src-mediated cell proliferation and tumor growth in xenograft models, indicating their potential in cancer therapy (Boschelli et al., 2001), (Boschelli et al., 2007).

Effects on Polymer Conductivity and Structure

Methyl and methoxy substitution on anilines, including this compound, has been researched for its impact on the conductivity and structural properties of polymers like polyanilines. These studies provide insights into material sciences and could pave the way for the development of new materials with improved electrical properties (D'aprano et al., 1993).

Anticancer and Antiproliferative Properties

Certain derivatives of this compound have been studied for their potential anticancer and antiproliferative effects, particularly in the context of sigma receptors. These compounds have shown promising activity in inhibiting cell proliferation in rat C6 glioma cells, highlighting their potential in cancer research and therapy (Berardi et al., 2005).

Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial properties of this compound derivatives have been explored, with some compounds demonstrating significant activity against microbial strains and fungi. This research suggests the potential of these compounds in developing new antimicrobial agents (Banoji et al., 2022), (Habib et al., 2013).

Microtubule Binding Agents and Antitumor Activity

Studies on this compound derivatives have shown that they can act as potent microtubule-binding agents, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis in cancer cells. This suggests their potential use as chemotherapeutic agents (Odlo et al., 2010), (Qiao et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as the epidermal growth factor receptor (egfr) and anaplastic lymphoma kinase (alk) .

Mode of Action

Based on the targets of similar compounds, it may bind to these receptors and modulate their activity .

Biochemical Pathways

If it acts on egfr and alk like similar compounds, it could influence pathways related to cell growth and proliferation .

Pharmacokinetics

It has been noted that similar compounds are p-gp substrates, which could affect their bioavailability .

Result of Action

If it acts on egfr and alk like similar compounds, it could potentially inhibit cell growth and proliferation .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “2-[(1-Methylpiperidin-4-yl)methoxy]aniline” largely depend on its applications in pharmaceutical synthesis, particularly in the production of drugs like Brigatinib . As research progresses in this field, new synthesis methods, applications, and safety measures may be developed.

Biochemical Analysis

Biochemical Properties

2-[(1-Methylpiperidin-4-yl)methoxy]aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can affect its efficacy and potential side effects. Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research .

Properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-8-6-11(7-9-15)10-16-13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKAYJYRKAZECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234509 | |

| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-43-1 | |

| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

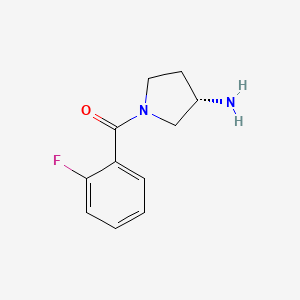

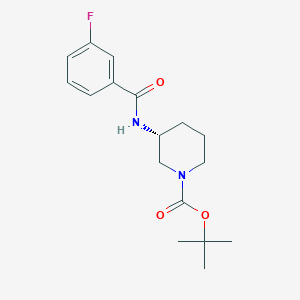

![(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate](/img/structure/B3027372.png)

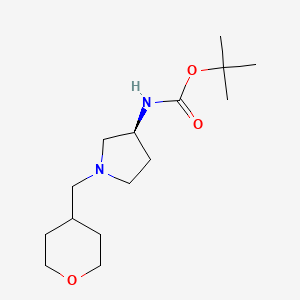

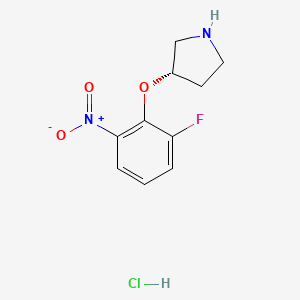

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)

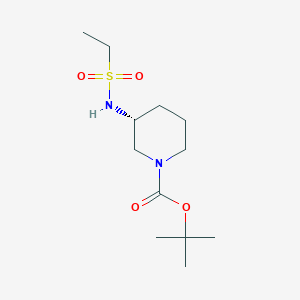

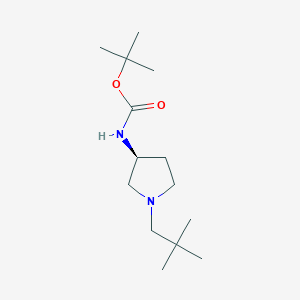

![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)